2-Chloro-4-(2,4-difluorophenyl)phenol
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Overview
Description
2-Chloro-4-(2,4-difluorophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and two fluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the direct chlorination and fluorination of phenol derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-4-fluorophenol
- 2,4-Difluorophenol
- 2-Chloro-4-(trifluoromethyl)phenol
Comparison: Compared to similar compounds, 2-Chloro-4-(2,4-difluorophenyl)phenol is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-4-(2,4-difluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWEIVKUDISMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680812 |
Source
|
Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225750-69-5 |
Source
|
Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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